molecular formula C13H16N2S B1479708 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098089-73-5

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479708
CAS No.: 2098089-73-5
M. Wt: 232.35 g/mol
InChI Key: SCLHDLLRQGMIEX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound featuring a fused indazole core (N1-substituted with ethyl) and a tetrahydro-aromatic ring system. The 3-position of the indazole is substituted with a thiophen-2-yl group, introducing sulfur-based electronic effects and π-conjugation.

Properties

IUPAC Name

1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-15-11-7-4-3-6-10(11)13(14-15)12-8-5-9-16-12/h5,8-9H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLHDLLRQGMIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to specific receptors, modulating their function and leading to potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound that has garnered interest due to its potential biological activities. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula : C13_{13}H16_{16}N2_2S
  • Molecular Weight : 232.35 g/mol
  • CAS Number : 2098089-73-5
  • Purity : Minimum 95%

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies. It is often synthesized through cyclization reactions involving thiophene derivatives and indazole precursors. The compound has been noted for its structural similarity to other biologically active indazole derivatives, which have shown promising results in pharmacological studies.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation through mechanisms such as:

  • Thymidylate Synthase Inhibition : This mechanism is crucial for DNA synthesis and repair. Compounds that inhibit thymidylate synthase can lead to apoptosis in cancer cells. For example, related compounds have demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

Indazole-containing compounds also show antimicrobial properties. Research highlights their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial survival.
  • Cell Cycle Arrest : Indazole derivatives can induce cell cycle arrest at specific phases, leading to increased apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may enhance ROS production within cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have reported on the biological activities of indazole derivatives:

StudyFindings
Demonstrated anticancer activity via thymidylate synthase inhibition with IC50_{50} values ranging from 1.95–4.24 μM.
Evaluated a series of indazole derivatives showing potent FGFR1 inhibition with IC50_{50} values below 4.1 nM.
Reported antimicrobial efficacy against E. coli and S. aureus, highlighting the potential for therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences electronic, steric, and binding properties. Key analogs include:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Applications References
1-Ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole Pyrazin-2-yl 228.29 Potential CNS activity due to pyrazine’s electron-deficient nature
1-Ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole Piperidin-2-yl 233.35 Enhanced solubility in polar solvents; possible coordination with metals
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole Isopropyl 178.28 (base) Increased steric bulk; used in kinase inhibitor studies
1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole Thiophen-3-yl Similar to thiophen-2-yl Altered π-conjugation due to thiophene regioisomerism

Key Observations :

  • Thiophene vs. Pyrazine/Piperidine: Thiophen-2-yl enhances π-conjugation and electron-richness compared to pyrazine (electron-deficient) or piperidine (non-aromatic). This affects charge-transfer properties in materials science .
  • Regioisomerism in Thiophene : Thiophen-2-yl vs. thiophen-3-yl alters the molecule’s dipole moment and binding interactions. For example, thiophen-2-yl allows direct conjugation with the indazole core, while thiophen-3-yl disrupts this pathway .

Electronic and Optical Properties

  • Thiophen-2-yl Substitution: The sulfur atom in thiophene contributes to a lower LUMO energy compared to phenyl or pyridyl analogs, enhancing redox activity. DFT studies on similar thiophene-containing quinoxalines show extended absorption spectra (λmax ~450 nm) due to conjugation .
  • Coordination Chemistry: Tetrahydroindazole derivatives with thiophene or pyridine substituents exhibit metal-binding capabilities.

Preparation Methods

General Synthetic Strategy for Tetrahydro-1H-indazole Derivatives

A well-established approach for synthesizing tetrahydro-1H-indazole derivatives involves the reaction of 1,3-dicarbonyl-containing cyclohexanone derivatives with hydrazine hydrate under acidic or neutral conditions to induce cyclization and formation of the indazole ring system. This method has been demonstrated in the synthesis of various substituted tetrahydro-1H-indazoles, including those bearing indol-3-yl substituents, which are structurally related to the target compound.

Key steps include:

  • Preparation of substituted cyclohexanone intermediates , often via modified aldol condensation reactions between heteroaromatic aldehydes (e.g., thiophene-2-carbaldehyde) and acetylacetone or related diketones in solvents like dimethyl sulfoxide (DMSO) with a base catalyst such as piperidine.

  • Cyclization with hydrazine hydrate , where the diketone moiety reacts with hydrazine to form the fused indazole ring, yielding tetrahydro-1H-indazole derivatives.

Specific Preparation of 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Though direct literature on the exact compound is limited, the preparation can be extrapolated from reported methods for closely related analogs:

Step Reaction Conditions Notes
1 Aldol condensation of thiophene-2-carbaldehyde with acetylacetone DMSO solvent, piperidine base, room temperature, 5 h Forms substituted cyclohexanone intermediate with thiophen-2-yl group
2 Alkylation of cyclohexanone intermediate with ethylating agent (e.g., ethyl bromide) Suitable base, aprotic solvent Introduces ethyl group at N-1 position
3 Cyclization with hydrazine hydrate Reflux in methanol or ethanol Forms 4,5,6,7-tetrahydro-1H-indazole ring system

This sequence aligns with the synthetic pathway described for indazole derivatives bearing indolyl substituents, substituting the indole moiety with thiophene-2-yl.

Reaction Conditions and Characterization

  • Solvents: Methanol or ethanol for cyclization; DMSO for aldol condensation.
  • Catalysts/Base: Piperidine for aldol condensation; hydrazine hydrate acts as a nucleophile and cyclizing agent.
  • Temperature: Ambient temperature for condensation; reflux for cyclization.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Characterization of the final compound typically involves:

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Observations
Aldol condensation Thiophene-2-carbaldehyde + acetylacetone DMSO, piperidine, RT, 5 h >90 Formation of substituted cyclohexanone intermediate
Ethylation Cyclohexanone intermediate + ethyl bromide Base, aprotic solvent 70-80 Introduction of ethyl group at N-1
Cyclization Intermediate + hydrazine hydrate Methanol, reflux 60-85 Formation of tetrahydro-1H-indazole ring

Additional Notes

  • Alternative methods such as the use of phenylhydrazine hydrochloride or substituted hydrazines can be employed to introduce different substituents on the indazole ring.
  • Purification is typically achieved by recrystallization or column chromatography.
  • The synthetic route is amenable to scale-up and modification for derivative synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

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